N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide

Description

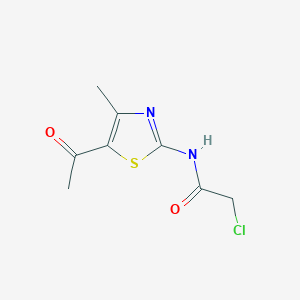

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is a thiazole-derived chloroacetamide characterized by a 5-acetyl and 4-methyl substitution on the thiazole ring. The thiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding, π-π interactions, and metabolic stability . The chloroacetamide moiety introduces electrophilic reactivity, enabling covalent interactions with biological targets such as enzymes or receptors. This compound is hypothesized to exhibit enhanced pharmacokinetic properties compared to simpler thiazol-2-yl chloroacetamides due to the electron-withdrawing acetyl group and steric bulk from the methyl substituent, which may modulate solubility and target affinity .

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-4-7(5(2)12)14-8(10-4)11-6(13)3-9/h3H2,1-2H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVMMWIEJRQDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366523 | |

| Record name | N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32519-70-3 | |

| Record name | N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triethylamine-Mediated Synthesis in Tetrahydrofuran (THF)

A widely adopted procedure involves reacting 2-amino-5-acetyl-4-methylthiazole with chloroacetyl chloride in THF at 0–20°C, using triethylamine as the base. The reaction proceeds via the following steps:

-

Base Activation : Triethylamine deprotonates the amine group of the thiazole precursor, enhancing its nucleophilicity.

-

Acylation : Chloroacetyl chloride reacts with the activated amine to form the acetamide bond.

-

Workup : The product is isolated by solvent evaporation and purified via recrystallization from ethanol.

Key Parameters :

Potassium Carbonate-Assisted Synthesis in Dichloromethane (DCM)

An alternative method employs potassium carbonate in DCM under ambient conditions. This approach eliminates the need for cryogenic temperatures and simplifies the workup:

-

Reaction Setup : The thiazole amine is suspended in DCM with potassium carbonate.

-

Chloroacetyl Chloride Addition : Added dropwise to avoid exothermic side reactions.

-

Purification : The crude product is washed with aqueous sodium bicarbonate and recrystallized from ethanol.

Advantages :

-

Milder Conditions : Room-temperature reaction reduces energy requirements.

-

Scalability : Suitable for larger batches due to easier temperature control.

Table 1: Comparison of Conventional Synthesis Methods

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like THF and DCM are preferred due to their ability to dissolve both organic reactants and inorganic bases. THF offers better solubility for intermediates but requires strict temperature control. DCM, while less polar, facilitates easier phase separation during workup.

Base Influence

Temperature and Reaction Kinetics

Lower temperatures (0–20°C) favor selectivity by suppressing dimerization of chloroacetyl chloride. Kinetic studies suggest that increasing temperature beyond 25°C reduces yield by 10–15% due to hydrolysis side reactions.

Purification and Characterization

Recrystallization

Ethanol is the solvent of choice for recrystallization, yielding white crystalline solids with >98% purity (HPLC). Slow cooling (0.5°C/min) minimizes impurity incorporation.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 2.12 (s, 3H, CH₃), 2.42 (s, 3H, COCH₃), 4.27 (s, 2H, ClCH₂), 6.11 (s, 1H, Thiazole-H).

-

MS : Molecular ion peak at m/z 232.69 (M⁺), with fragments at m/z 195 (M–Cl).

Challenges and Mitigation Strategies

Scalability Issues

-

Solvent Recovery : THF and DCM are recycled via distillation to reduce costs.

-

Crystallization Consistency : Seeding with pure product ensures uniform crystal growth in large batches.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides or thioacetamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is primarily utilized as a precursor for synthesizing more complex thiazole derivatives. Its chloroacetamide functionality allows for nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, facilitating the creation of new compounds with potential biological activities.

Reactivity and Transformations

The compound can undergo several chemical transformations:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles.

- Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

- Reduction: The acetyl group can be reduced to alcohols.

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that this compound possesses significant antimicrobial and antifungal properties. Studies have explored its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Drug Development

The compound is being investigated for its potential in drug development, particularly in the context of treating infections caused by resistant strains of bacteria and fungi. Its mechanism of action involves interactions with specific molecular targets, potentially leading to enzyme inhibition or modulation .

Industrial Applications

Agrochemical Development

In the agrochemical sector, this compound is being explored for its utility in developing new pesticides and herbicides. Its biological activity suggests potential applications in crop protection against fungal diseases .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide with structurally related thiazol-2-yl chloroacetamides and derivatives:

*Yields vary based on substituents and reaction conditions.

Key Observations :

- This may enhance covalent binding to cysteine residues in target proteins .

- Steric Considerations : The 4-methyl group may reduce rotational freedom, improving conformational stability and selectivity for biological targets compared to unsubstituted derivatives .

- Synthetic Challenges : Compounds with bulky substituents (e.g., 5-nitro in nitazoxanide) often exhibit lower yields (e.g., 53–58% for nitro-furyl derivatives in ) due to steric hindrance during cyclization .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN2O2S, with a molecular weight of approximately 232.69 g/mol. The compound features a thiazole ring substituted with an acetyl group and a chloroacetamide moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClN2O2S |

| Molecular Weight | 232.69 g/mol |

| Density | 1.415 g/cm³ |

| CAS Number | 32519-70-3 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with chloroacetyl chloride in the presence of a base like triethylamine. The reaction conditions generally include:

- Solvent: Dichloromethane or suitable organic solvent

- Temperature: Room temperature to reflux

- Time: Several hours to ensure complete reaction

This method ensures the formation of the desired compound while minimizing by-products .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. Research demonstrates that this compound exhibits significant activity against:

- Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria: Moderate effectiveness against Escherichia coli.

- Fungi: Notably active against Candida albicans.

The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis and other cellular processes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies utilizing human breast adenocarcinoma cell lines (MCF7) have indicated that this compound inhibits cell proliferation effectively. The structure's thiazole ring is crucial for its anticancer properties, as it enhances interaction with cellular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives, including N-(5-acetyl-4-methylthiazol-2-yl)-2-chloroacetamide:

- Antimicrobial Screening : A study screened various chloroacetamides for antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The findings suggested that the presence of halogenated groups significantly enhances antimicrobial efficacy due to improved lipophilicity .

- Molecular Docking Studies : Molecular docking studies have shown that derivatives containing thiazole rings bind effectively to specific targets in bacterial cells, suggesting a potential pathway for drug development .

- Comparative Analysis : In comparative studies with other thiazole derivatives, N-(5-acetyl-4-methylthiazol-2-yl)-2-chloroacetamide demonstrated superior potency against certain pathogens, highlighting its potential as a lead compound in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide, and how can they be experimentally determined?

- Methodological Answer:

-

Solubility : Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, water, ethanol) to determine partition coefficients .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

-

Spectroscopic Characterization : Employ H/C NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation.

-

Crystallinity : X-ray diffraction (XRD) for crystal structure analysis, complemented by melting point determination.

Q. What synthetic routes are available for this compound, and what are their limitations?

- Methodological Answer:

- Route 1 : Condensation of 5-acetyl-4-methylthiazol-2-amine with chloroacetyl chloride in anhydrous THF under nitrogen, yielding ~65–70% purity. Limitations include side reactions (e.g., over-acetylation), requiring column chromatography for purification.

- Route 2 : Microwave-assisted synthesis to reduce reaction time (15–20 minutes vs. 6 hours), but scalability is constrained by equipment limitations .

- Analytical Validation : Use Design Expert software to optimize reaction parameters (temperature, stoichiometry) via response surface methodology (RSM) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for reactions with amines/thiols. Compare results with experimental kinetic data.

- Solvent Effects : Apply COSMO-RS theory to simulate solvent polarity impacts on reaction rates. Validate using polar aprotic solvents (e.g., DMF) in lab trials.

- Data Contradictions : If computational predictions conflict with experimental yields, re-evaluate basis sets (e.g., B3LYP vs. M06-2X) or solvent models .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies resolve contradictions in bioactivity data across studies targeting this compound?

- Methodological Answer:

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply mixed-effects models to account for variability in assay conditions (e.g., pH, cell lines).

- Standardized Assays : Propose a consortium-driven protocol (e.g., OECD guidelines) for cytotoxicity testing, including positive/negative controls (e.g., cisplatin for apoptosis studies).

- Collaborative Validation : Use platforms like ResearchGate to replicate conflicting studies with original authors, ensuring transparency in methodological adjustments .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How to design stability studies for this compound under varying environmental conditions?

- Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C, 60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC-UV at intervals (0, 2, 4, 8 weeks).

- Degradation Pathways : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide or thiazole ring oxidation).

- DOE Framework : Apply factorial design in Design Expert to model interactions between temperature, pH, and light exposure .

Data Analysis & Collaboration

Q. How can researchers leverage open-source tools to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer:

- Cheminformatics Pipelines : Use RDKit or KNIME to generate molecular descriptors (e.g., LogP, topological polar surface area) and correlate with bioactivity data.

- Machine Learning : Train random forest models on public datasets to predict untested biological targets (e.g., kinase inhibition). Validate with leave-one-out cross-validation .

文心一言4.0 VS GPT4.0,百度吹的牛实现了吗?【深度测评】42:11

Q. What are the best practices for sharing and curating datasets on this compound?

- Methodological Answer:

- FAIR Principles : Ensure data is Findable (DOIs via Zenodo), Accessible (CC-BY licenses), Interoperable (SMILES strings in IUPAC format), and Reusable (metadata with assay conditions).

- Collaborative Platforms : Upload raw NMR/HPLC files to Figshare or institutional repositories, enabling peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.